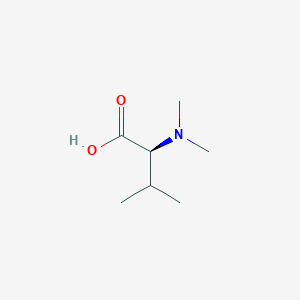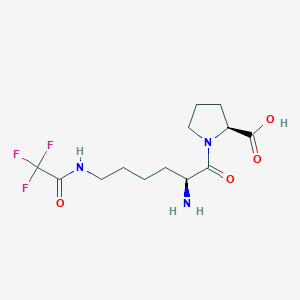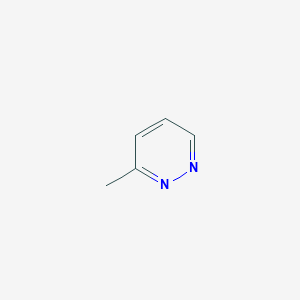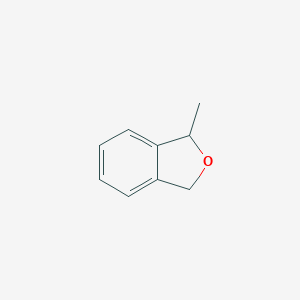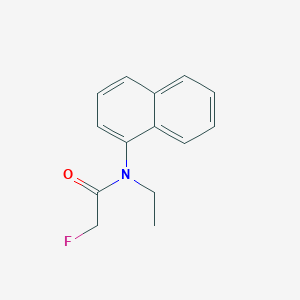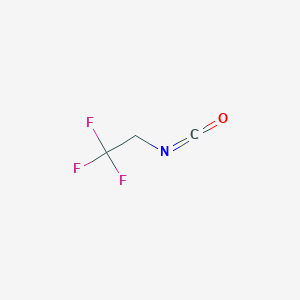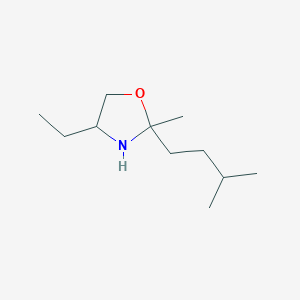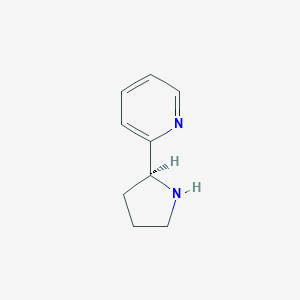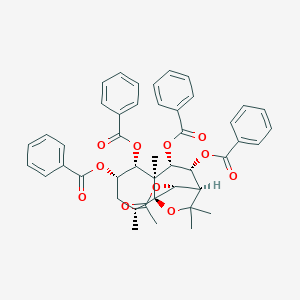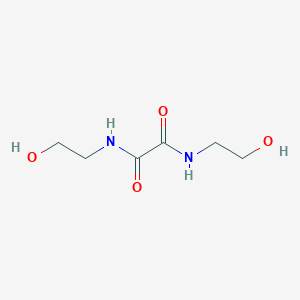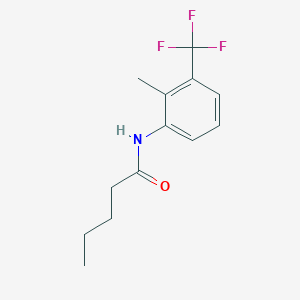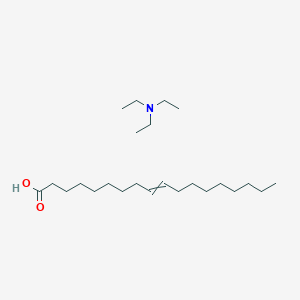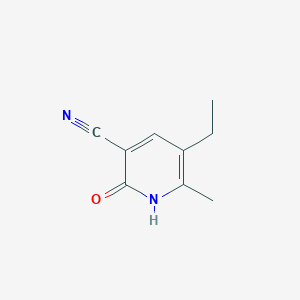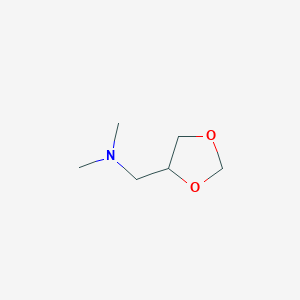
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMDO, is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. In
Applications De Recherche Scientifique
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a powerful oxidant that can selectively oxidize a variety of functional groups, including alcohols, aldehydes, and sulfides. 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has also been used in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate species that can undergo further reactions. The reaction is typically carried out in the presence of a solvent such as dichloromethane or acetonitrile, which helps to solubilize the reagents and products.
Effets Biochimiques Et Physiologiques
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has not been extensively studied for its biochemical and physiological effects, but it is known to be a potent oxidant that can cause oxidative stress in cells. It has been shown to induce apoptosis in cancer cells and to have potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. However, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is also highly reactive and can be dangerous to handle, so it should be used with caution. Additionally, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be expensive to purchase, which may limit its use in some labs.
Orientations Futures
There are many potential future directions for research on 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine. One area of interest is the development of new synthetic methods that use 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine as a reagent. Another area of interest is the study of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine's potential applications in drug discovery and cancer therapy. Finally, there is also potential for the use of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, or 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, is a versatile reagent that has many potential applications in scientific research. It can be synthesized using a simple one-pot method and has been used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. While its biochemical and physiological effects are not well understood, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has shown promise in cancer therapy and drug discovery. With further research, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine may prove to be a valuable tool in the fields of organic synthesis, materials science, and medicine.
Méthodes De Synthèse
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be synthesized using a simple one-pot method from commercially available starting materials. The synthesis involves the reaction of formaldehyde, dimethylamine, and anhydrous dioxolane in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a colorless oil that can be purified by distillation or column chromatography.
Propriétés
Numéro CAS |
89584-26-9 |
|---|---|
Nom du produit |
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)3-6-4-8-5-9-6/h6H,3-5H2,1-2H3 |
Clé InChI |
VBLJBOQOZHMHGR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COCO1 |
SMILES canonique |
CN(C)CC1COCO1 |
Synonymes |
1-(1,3-Dioxolan-4-yl)-N,N-dimethylmethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



